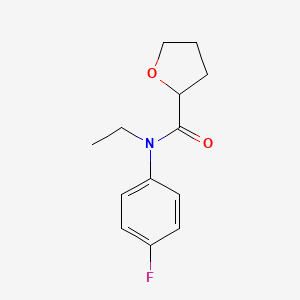
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide, also known as MPP+, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP+ is a toxic compound that is known to selectively target dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ is not fully understood, but it is believed to involve the inhibition of complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to the degeneration of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ has been shown to have a number of biochemical and physiological effects in animal models, including the degeneration of dopaminergic neurons, the development of Parkinson's-like symptoms, and the induction of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ as a research tool is its selectivity for dopaminergic neurons, which allows for the targeted study of these cells in animal models. However, the toxicity of the compound also presents a number of limitations, including the need for careful handling and disposal procedures and the potential for unwanted side effects in animal models.
Direcciones Futuras
There are a number of future directions for research involving (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+, including the development of new animal models for Parkinson's disease and other neurodegenerative disorders, the identification of novel therapeutic targets for these diseases, and the development of new drugs and treatments based on the mechanisms of action of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+. Additionally, continued research into the biochemical and physiological effects of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ may lead to new insights into the underlying mechanisms of Parkinson's disease and other neurodegenerative disorders.
Métodos De Síntesis
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ can be synthesized using a variety of methods, including the oxidation of 1-methyl-4-phenylpyridinium ((E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+) using potassium permanganate or other oxidizing agents. Other methods include the reaction of 1-methyl-4-phenylpyridinium with propargyl bromide and subsequent reduction of the resulting alkyne with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ has been used extensively in scientific research as a tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. The compound is known to selectively target dopaminergic neurons in the brain, leading to the degeneration of these cells and the subsequent development of Parkinson's-like symptoms in animal models.
Propiedades
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-6-11-10(14)5-4-9-7-12-13(2)8-9/h4-5,7-8H,3,6H2,1-2H3,(H,11,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXQIPCOVUNSGL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C=CC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C=C/C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)


![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)
